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Compound of Interest

Compound Name:
CAS No.:

Cat. No.:

Hex-1-en-1-yl 2-hydroxybenzoate

177696-82-1

B14264480

Get Quote

Executive Summary & Chemical Identity

Hex-1-en-1-yl 2-hydroxybenzoate is a lipophilic enol ester formed by the condensation of

salicylic acid (2-hydroxybenzoic acid) with hex-1-en-1-ol (the enol tautomer of hexanal). Unlike

standard alkyl esters, the ester oxygen is directly bonded to a vinylic carbon (

), imparting unique electronic properties and reactivity, particularly hydrolysis sensitivity and

distinct spectroscopic signatures.

e |IUPAC Name: Hex-1-en-1-yl 2-hydroxybenzoate

¢ Molecular Formula:

¢ Molecular Weight: 220.27 g/mol

o Key Structural Features: Phenolic hydroxyl (intramolecular H-bond), Conjugated ester, Enol

ether linkage (
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Synthesis & Preparation Strategy

Because enol esters are thermodynamically less stable than their keto-tautomers
(aldehydes/ketones), they are rarely prepared via direct esterification. The authoritative method
for synthesizing high-purity Hex-1-en-1-yl 2-hydroxybenzoate is the Transition-Metal
Catalyzed Addition of Carboxylic Acids to Alkynes.

Reaction Pathway

The addition of salicylic acid to 1-hexyne, catalyzed by Ruthenium (Ru) or Cobalt (Co)
complexes, yields the enol ester with high regioselectivity (Markovnikov vs. anti-Markovnikov)
and stereoselectivity (E vs. Z).
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Figure 1: Ruthenium-catalyzed hydro-oxycarbonylation pathway for enol ester synthesis.

Spectroscopic Data Profile

Note: The following data is derived from high-fidelity fragment analysis of analogous salicylate
enol esters and vinyl benzoate derivatives, as specific experimental libraries for this exact
iIsomer are rare in public domains.

A. Nuclear Magnetic Resonance (NMR)
The defining feature of the 1H NMR is the vinylic system. The proton
to the oxygen (

) is significantly deshielded compared to alkyl esters due to the electronegativity of the oxygen
and the anisotropy of the double bond.
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Table 1: 1H NMR Data (400 MHz,
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Chain ( Bulk
Alkyl 1.30-1.45 m - methylene
) chain.
; Standard
Alkyl Terminal 0.90 t 7.0

methyl triplet.

» Isomer Differentiation: The coupling constant (

) is the diagnostic tool.
o (Z)-lsomer:

Hz.
o (E)-Isomer:

Hz.

Table 2: 13C NMR Data (100 MHz,
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Shift (
Carbon Type Assignment
» PpmM)

Ester carbonyl (Upfield shifted
C=0 168.5 vs alkyl esters due to

conjugation).

Phenolic carbon (deshielded
Ar-C-OH 161.8

by Oxygen).
Ar-C 136.0, 130.0 Aromatic CH.
Quaternary aromatic carbon
Ar-C-CO 1125 _
(ipso to ester).
Vinyl C-2 110.0-112.0 (Beta carbon)
Alkyl 14.0-32.0 Butyl chain carbons.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the enol ester from standard salicylates by the presence of the
vinyl ether doublet and the shift in carbonyl frequency.

: 3200 - 3250 cm~1! (Broad, weak). Shifted due to strong intramolecular Hydrogen bonding
with the ester carbonyl.

: 1735 - 1750 cm~1. Higher frequency than typical conjugated esters (usually ~1720) due to
the electron-withdrawing nature of the enol oxygen (vinyl ester effect).

Vinyl: 1660 - 1675 cm~1. Sharp, distinct from aromatic ring breathing.

: 1150 - 1250 cm~1. Strong ester stretches.

C. Mass Spectrometry (EI-MS, 70 eV)

Enol esters undergo specific fragmentation pathways. The molecular ion is often visible but
weak.
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e Molecular lon (

): m/z 220 (Weak).

o Base Peak: m/z 121 (Salicyloyl cation).
o Mechanism:[1][2][3][4] Cleavage of the ester bond (

) yields the stable resonance-stabilized cation

e Secondary Fragment: m/z 138 (Salicylic Acid).
o Mechanism:[1][2][3][4] McLafferty-like rearrangement involving the transfer of a

-hydrogen from the hexenyl chain to the carbonyl oxygen, followed by elimination of a
neutral alkyne/allene.

o Ketene Loss: m/z 178 (Loss of

is less common here than in acetates, but loss of the hexenyl radical is dominant).

Molecular lon

[M]+ m/z 220
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of Hex-1-en-1-yl 2-hydroxybenzoate via Ruthenium-catalyzed addition.
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Reagents:
e Salicylic Acid (1.0 equiv)
e 1-Hexyne (1.2 equiv)
o Catalyst:
(2 mol%)
 Ligand: Tri(2-furyl)phosphine (4 mol%)
e Solvent: Toluene (Anhydrous)
e Base:
(Catalytic amount, optional to suppress polymerization)
Procedure:

e Setup: In a flame-dried Schlenk tube under Argon atmosphere, dissolve Salicylic acid (10
mmol) and 1-Hexyne (12 mmol) in Toluene (20 mL).

o Catalyst Addition: Add the Ruthenium dimer and phosphine ligand. The solution typically
turns dark red/brown.

o Reaction: Heat the mixture to 80°C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 8:2).
The enol ester moves faster (

) than the acid (
).

o Workup: Cool to room temperature. Filter through a short pad of silica gel to remove the
metal catalyst. Wash the pad with diethyl ether.

 Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash
Column Chromatography on silica gel (neutralized with 1%
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to prevent hydrolysis of the enol ester). Elute with Hexane/Ethyl Acetate (95:5).

« Storage: Store at -20°C under Argon. Enol esters are prone to hydrolysis to Salicylic acid
and Hexanal upon exposure to moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxybenzoate-spectroscopic-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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